

A Comparative Meta-Analysis of FGIN-1-27 Efficacy in Preclinical Studies

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Compound of Interest

Compound Name: FGIN 1-27

Cat. No.: B114404

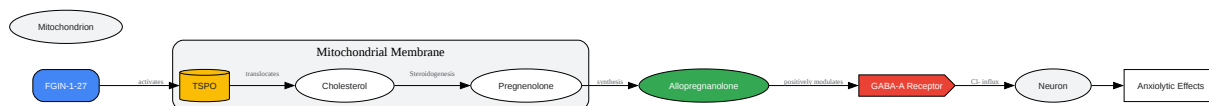
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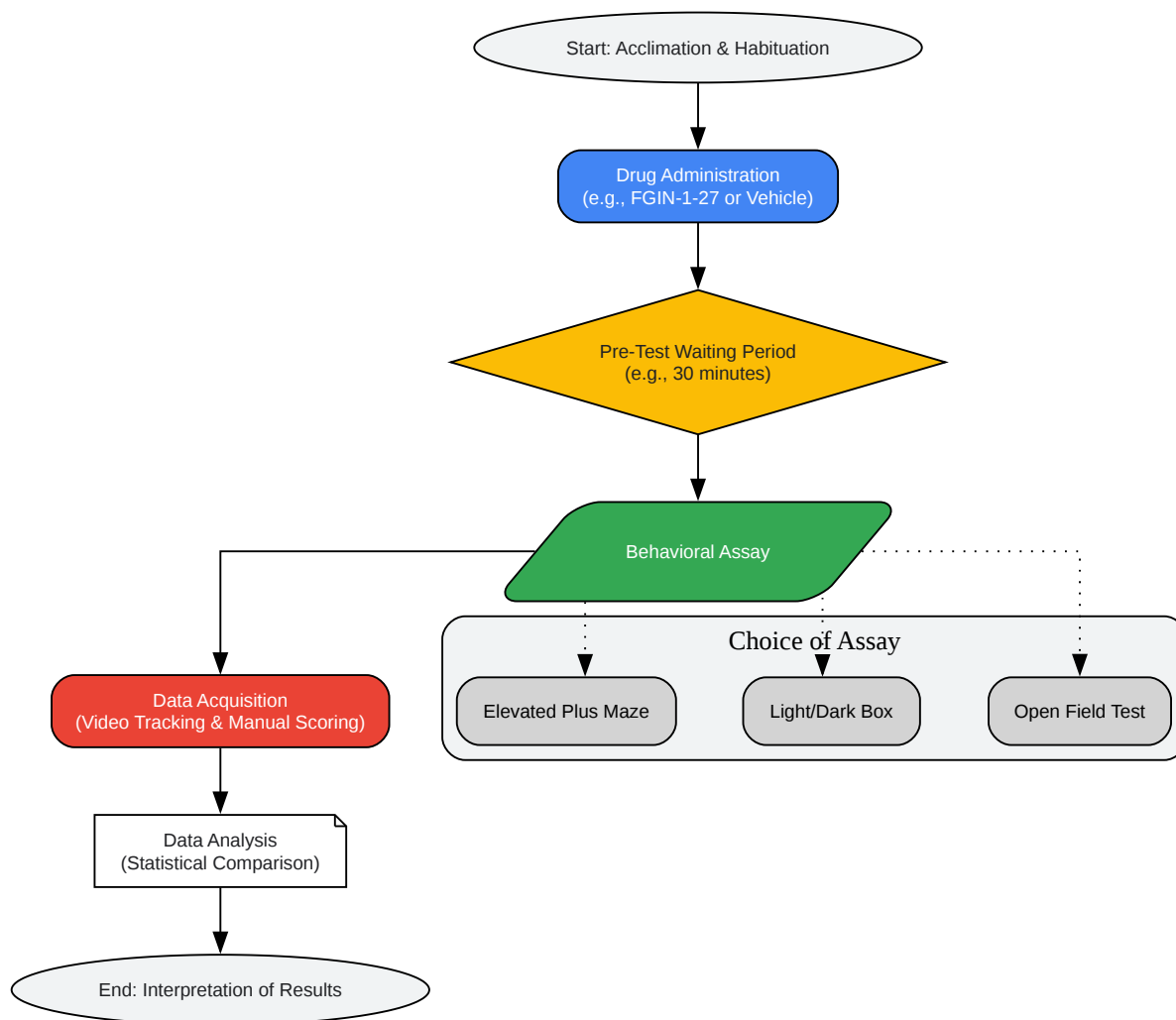
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of FGIN-1-27, a selective agonist for the 18 kDa translocator protein (TSPO). By summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of FGIN-1-27 and other TSPO ligands.

Mechanism of Action: A Focus on Neurosteroidogenesis

FGIN-1-27 exerts its pharmacological effects primarily by binding to TSPO, a protein located on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol into the mitochondria, the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.^[1] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This indirect modulation of GABAergic neurotransmission is believed to be the primary driver of the anxiolytic and other central nervous system effects of FGIN-1-27.^[1]





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References

- 1. researchgate.net [researchgate.net]
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